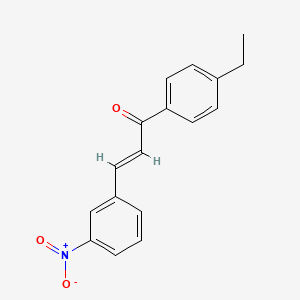

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-13-6-9-15(10-7-13)17(19)11-8-14-4-3-5-16(12-14)18(20)21/h3-12H,2H2,1H3/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACQHSYTJLXCBJ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would follow similar principles but with optimized conditions for higher yield and purity. This might involve the use of continuous flow reactors, more efficient catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated chalcones or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential therapeutic applications:

Anticancer Activity

Research indicates that (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one may exhibit selective cytotoxicity against various cancer cell lines. Studies have demonstrated that similar chalcone derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with analogous structures have been reported to target specific signaling pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Preliminary investigations suggest that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the nitrophenyl group is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes linked to disease mechanisms, such as acetylcholinesterase, which is relevant in neurodegenerative disorders. Inhibition studies have shown that related compounds can effectively reduce enzyme activity, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Material Science

In material science, this compound is explored for its role in developing organic materials:

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be utilized in the fabrication of OLEDs. Its ability to emit light upon electrical stimulation makes it a candidate for use in displays and lighting applications. Research into the photophysical properties of similar compounds has shown promising results in enhancing the efficiency and stability of OLED devices .

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with tailored properties. Its reactivity allows for the modification of polymer backbones, potentially leading to materials with enhanced mechanical strength or thermal stability .

Synthesis and Derivatives

The synthesis of this compound typically involves Claisen-Schmidt condensation reactions between appropriate aldehydes and ketones. This method allows for the formation of chalcone derivatives that can be further modified to enhance their biological activity or material properties.

Mechanism of Action

The biological activity of (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is often attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism of action would depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

- (2E)-1-(4-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one

- (2E)-1-(4-ethylphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Uniqueness

The unique combination of the 4-ethylphenyl and 3-nitrophenyl groups in (2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one may confer distinct biological activities and chemical reactivity compared to other chalcones. This uniqueness can be leveraged in the design of new compounds with specific desired properties.

Biological Activity

(2E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Chalcones

Chalcones are a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system connecting two phenyl rings. They are known for their potential therapeutic applications due to their ability to interact with various biological targets. The specific compound in focus, this compound, is noted for its unique structure which may confer distinct biological activities compared to other chalcones.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1566593-88-1 |

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | (E)-1-(4-ethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

Antioxidant Activity

Chalcones exhibit significant antioxidant properties, which can protect cells from oxidative stress. Studies have shown that this compound can scavenge free radicals effectively, thus potentially preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

Anti-inflammatory Effects

This compound has been reported to inhibit pro-inflammatory cytokines in cellular models. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

The biological activity of this compound is attributed to its ability to modulate several molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cellular Signaling Modulation: It affects signaling pathways related to apoptosis and cell proliferation, particularly through the MAPK/ERK pathway.

Study 1: Antioxidant Activity Assessment

A study conducted by Zhang et al. evaluated the antioxidant capacity of various chalcones, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, highlighting its potential as a natural antioxidant agent .

Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of chalcones, this compound demonstrated notable inhibition zones against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics .

Q & A

Q. Table 1: Comparative Reaction Conditions

| Solvent | Catalyst | Temp (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethanol | NaOH | 80 | 8 | 78 | 97 |

| DMF | KOH | 100 | 6 | 85 | 95 |

How can spectroscopic techniques confirm the structure and purity of this compound?

Q. Basic Characterization Workflow

- NMR :

- IR : Strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

- XRD : Confirms E-configuration and planarity of the chalcone backbone via bond angles and torsion metrics .

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Q. Advanced Computational Analysis

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to rationalize binding affinities .

Q. Table 2: DFT Results for Electronic Properties

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron donation capacity |

| LUMO Energy | -2.8 | Electron acceptance capacity |

| Band Gap (ΔE) | 3.4 | Reactivity (smaller ΔE = higher) |

How does the nitro group at the 3-position influence the biological activity of this chalcone?

Q. Advanced Mechanistic Insights

- Electron-Withdrawing Effect : The nitro group enhances electrophilicity of the α,β-unsaturated ketone, facilitating Michael addition with biological nucleophiles (e.g., cysteine thiols in enzymes) .

- Resonance Stabilization : Delocalizes electron density, stabilizing transition states during inhibition (e.g., COX-2 or α-amylase) .

- Comparative Studies : Analogues with nitro groups show 2–3× higher anti-inflammatory activity than non-nitro derivatives .

What strategies resolve contradictions in experimental data regarding crystal structure or reactivity?

Q. Advanced Data Reconciliation

- Multi-Technique Validation : Cross-validate XRD data with DFT-optimized geometries to resolve bond-length discrepancies .

- Kinetic Isotope Effects (KIE) : Resolve mechanistic ambiguities (e.g., radical vs. polar pathways) by comparing reaction rates with deuterated substrates .

- Statistical Analysis : Use multivariate regression to identify outliers in spectroscopic or biological datasets .

How to design kinetic studies for reaction mechanisms involving this compound?

Q. Advanced Experimental Design

- Variable Time NMR : Monitor intermediate formation (e.g., enolate species) at 5-minute intervals .

- Arrhenius Analysis : Measure rate constants at 4–5 temperatures to calculate activation energy (Eₐ) and infer mechanism .

- Isotopic Labeling : Use ¹⁸O-labeled ketones to track oxygen exchange in hydrolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.